molecular formula C12H12F3NO B2916138 (Prop-2-yn-1-yl)[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine CAS No. 1797101-59-7

(Prop-2-yn-1-yl)[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine

Cat. No.: B2916138
CAS No.: 1797101-59-7
M. Wt: 243.229
InChI Key: SWNBLVPXLDAHDO-UHFFFAOYSA-N
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Description

(Prop-2-yn-1-yl)[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine: is a chemical compound with a complex structure that includes a trifluoromethyl group, a phenyl ring with a methoxy substituent, and an amine group attached to a propargyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Prop-2-yn-1-yl)[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl compound. One common method is the reaction of 4-methoxybenzaldehyde with trifluoromethyltrimethylsilane in the presence of a strong base like potassium tert-butoxide . This forms the trifluoromethylated intermediate, which is then further reacted with propargylamine under suitable conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form an amide or nitro compound.

  • Reduction: : The trifluoromethyl group can be reduced to a trifluoromethylamine.

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and peroxides .

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

  • Substitution: : Electrophilic reagents like nitric acid or halogens in the presence of a catalyst.

Major Products Formed

  • Oxidation: : Amides, nitro compounds.

  • Reduction: : Trifluoromethylamines.

  • Substitution: : Nitrophenyl derivatives, halogenated phenyl compounds.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Its unique structure may be useful in studying biological systems and developing new biochemical assays.

  • Medicine: : It could serve as a precursor for the development of new drugs, particularly those targeting specific receptors or enzymes.

  • Industry: : Its properties may be exploited in the creation of advanced materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism by which (Prop-2-yn-1-yl)[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its trifluoromethyl group and the presence of both an amine and a phenyl ring. Similar compounds include:

  • Trifluoromethylated phenylamines: : These compounds share the trifluoromethyl group but may differ in the substituents on the phenyl ring.

  • Propargylamines: : These compounds have the propargyl group but lack the trifluoromethyl group.

The presence of the trifluoromethyl group in (Prop-2-yn-1-yl)[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine enhances its chemical stability and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c1-3-8-16-11(12(13,14)15)9-4-6-10(17-2)7-5-9/h1,4-7,11,16H,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNBLVPXLDAHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(F)(F)F)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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